1-(4-Propylbenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
1-(4-Propylbenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Propylbenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the 4-propylbenzoyl group: This step involves the acylation of the piperazine ring with 4-propylbenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the 1,2,5-thiadiazol-3-yl group: This can be done through a nucleophilic substitution reaction using a suitable thiadiazole derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Propylbenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the carbonyl group to an alcohol.
Substitution: This can occur at the piperazine ring or the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Propylbenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylbenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- 1-(4-Ethylbenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- 1-(4-Butylbenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
Uniqueness
1-(4-Propylbenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propyl group may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets.
Properties
Molecular Formula |
C16H20N4OS |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
(4-propylphenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H20N4OS/c1-2-3-13-4-6-14(7-5-13)16(21)20-10-8-19(9-11-20)15-12-17-22-18-15/h4-7,12H,2-3,8-11H2,1H3 |
InChI Key |
WLQAKAFUJXZRTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NSN=C3 |
Origin of Product |
United States |
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